1,3-Diethylbenzene

Atmospheric Chemistry Environmental Fate Kinetics

1,3-Diethylbenzene (meta-diethylbenzene) is the predominant isomer (61.5%) in industrial mixtures and a key divinylbenzene intermediate. Its uniquely high OH radical reaction rate (kOH = 22×10⁻¹² cm³ molecule⁻¹ s⁻¹) and superior hydrogenation reactivity over Ni/Al₂O₃ catalysts make it essential for accurate VOC modeling and catalyst screening. High-purity isomer is required for GC×GC-TOFMS reference standards—boiling points differ by ≤2.7°C, precluding separation by distillation.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 68584-01-0
Cat. No. B7770003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethylbenzene
CAS68584-01-0
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CC
InChIInChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3
InChIKeyAFZZYIJIWUTJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in ethanol, ethyl ether and acetone
Soluble in alcohol, benzene, carbon tetrachloride, ether;  insoluble in water. /Diethylbenzene/
In water, 24.0 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethylbenzene (CAS 68584-01-0) Procurement Guide: Isomer-Specific Properties and Applications


1,3-Diethylbenzene (CAS 68584-01-0), also known as meta-diethylbenzene, is a C10H14 aromatic hydrocarbon and one of three diethylbenzene isomers [1]. It is a colorless liquid with a characteristic aromatic odor, a molecular weight of 134.22 g/mol, a density of approximately 0.864 g/mL at 20°C, and a boiling point of 181-182°C . The compound serves as a key intermediate in the production of divinylbenzene and finds application as a solvent and heat transfer fluid .

Why 1,3-Diethylbenzene Cannot Be Interchanged with Other Diethylbenzene Isomers


Diethylbenzenes exist as three structural isomers—1,2- (ortho), 1,3- (meta), and 1,4-diethylbenzene (para)—that share the same molecular formula but differ fundamentally in the position of ethyl substituents on the benzene ring [1]. This positional isomerism confers distinct physicochemical properties and, critically, divergent chemical reactivities and separation characteristics that preclude simple substitution in most applications [2]. In industrial mixtures derived from ethylbenzene production, the isomer distribution is inherently skewed (approximately 9.4% ortho, 61.5% meta, 29.1% para), yet each isomer exhibits unique performance in catalytic, oxidative, and separation processes [3]. The following quantitative evidence establishes why procurement decisions must be isomer-specific.

1,3-Diethylbenzene Quantitative Differentiation Evidence vs. Isomer Analogs


OH Radical Reactivity: 1,3-Diethylbenzene Exhibits Highest Atmospheric Oxidation Rate Among Isomers

The atmospheric oxidation reactivity of 1,3-diethylbenzene is significantly higher than its ortho and para isomers, as quantified by OH radical reaction rate coefficients. This property directly influences the compound's environmental persistence and ozone formation potential [1].

Atmospheric Chemistry Environmental Fate Kinetics

Hydrogenation Reactivity: 1,3-Diethylbenzene Shows Highest Catalytic Activity Among Diethylbenzene Isomers

The liquid-phase hydrogenation reactivity of diethylbenzene isomers over a Ni/Al₂O₃ catalyst is highly position-dependent, with 1,3-diethylbenzene demonstrating the greatest reactivity among the three isomers [1].

Catalysis Hydrogenation Process Chemistry

Physical Property Differentiation: Melting Point and Boiling Point Proximity Dictates Separation Challenges

The boiling points of diethylbenzene isomers are extremely close, rendering conventional distillation separation difficult. However, melting points diverge substantially, which influences handling and storage requirements [1].

Separation Science Distillation Physical Properties

Optimal Application Scenarios for 1,3-Diethylbenzene Based on Evidence-Based Differentiation


Atmospheric Chemistry and Environmental Fate Studies

1,3-Diethylbenzene's uniquely high OH radical reaction rate coefficient (kOH = 22 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) makes it the preferred isomer for studies investigating VOC oxidation kinetics, tropospheric ozone formation, and secondary organic aerosol production. The 38-57% higher reactivity compared to other isomers is critical for accurate atmospheric modeling [1].

Catalytic Hydrogenation Process Development and Optimization

In catalyst screening and hydrogenation process design, 1,3-diethylbenzene serves as the benchmark isomer due to its highest relative reactivity among diethylbenzenes over Ni/Al₂O₃ catalysts. Substitution with less reactive isomers would yield non-representative kinetic data and suboptimal process parameters [1].

Analytical Reference Standard for Complex Mixture Analysis

Due to the inherent difficulty of separating diethylbenzene isomers by conventional distillation (boiling points differ by ≤2.7°C), high-purity 1,3-diethylbenzene is essential as a reference standard for GC×GC-TOFMS analysis of petroleum fractions, white spirits, and crude oils where accurate isomer identification and quantification are required [1].

Divinylbenzene Precursor and Polymer Intermediate Manufacturing

As the predominant isomer (61.5%) in industrial diethylbenzene mixtures derived from ethylbenzene production, 1,3-diethylbenzene is a key feedstock for divinylbenzene synthesis. Procurement of isomerically pure 1,3-diethylbenzene enables precise control over polymer crosslinking density and material properties in downstream resin and elastomer applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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